molecular formula C10H14O2S B13927313 5-Pentylthiophene-2-carboxylic acid CAS No. 63068-75-7

5-Pentylthiophene-2-carboxylic acid

Cat. No.: B13927313
CAS No.: 63068-75-7
M. Wt: 198.28 g/mol
InChI Key: SVIGPKJAOCDUCY-UHFFFAOYSA-N
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Description

5-Pentylthiophene-2-carboxylic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of a carboxylic acid group at the 2-position and a pentyl group at the 5-position makes this compound unique. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pentylthiophene-2-carboxylic acid can be achieved through several methods:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale chemical reactions using readily available starting materials. The specific conditions and catalysts used can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Pentylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

5-Pentylthiophene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Pentylthiophene-2-carboxylic acid depends on its specific application:

    Biological Activity: The compound may interact with cellular targets, such as enzymes or receptors, to exert its effects. The sulfur atom in the thiophene ring can participate in various biochemical interactions.

    Material Science: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconductors and transistors.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the pentyl group at the 5-position.

    Thiophene-3-carboxylic acid: The carboxylic acid group is at the 3-position instead of the 2-position.

    2,5-Thiophenedicarboxylic acid: Contains two carboxylic acid groups at the 2 and 5 positions.

Uniqueness

5-Pentylthiophene-2-carboxylic acid is unique due to the presence of both a pentyl group and a carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

63068-75-7

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

5-pentylthiophene-2-carboxylic acid

InChI

InChI=1S/C10H14O2S/c1-2-3-4-5-8-6-7-9(13-8)10(11)12/h6-7H,2-5H2,1H3,(H,11,12)

InChI Key

SVIGPKJAOCDUCY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(S1)C(=O)O

Origin of Product

United States

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